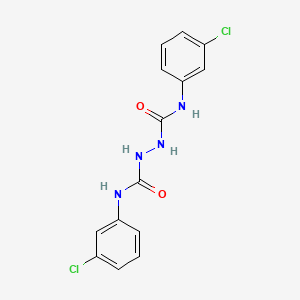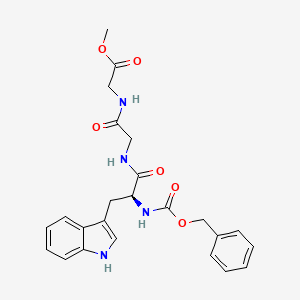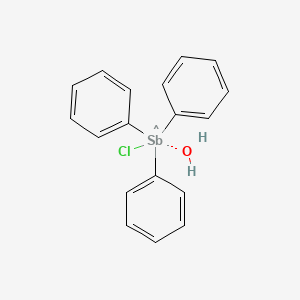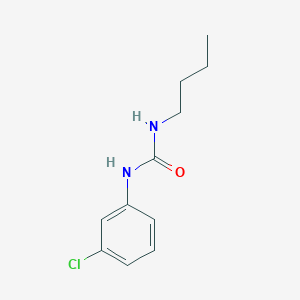![molecular formula C24H22Cl3N3O2S B11949899 2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide CAS No. 5144-92-3](/img/structure/B11949899.png)
2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE is a complex organic compound that features a combination of aromatic rings, thiourea, and acetamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE typically involves multiple steps:
Formation of the Thiourea Derivative: The initial step involves the reaction of 4-methoxyphenyl isothiocyanate with an appropriate amine to form the thiourea derivative.
Introduction of the Trichloroethyl Group: The thiourea derivative is then reacted with a trichloroethylating agent under controlled conditions to introduce the trichloroethyl group.
Acetamide Formation: The final step involves the acylation of the intermediate product with acetic anhydride or a similar acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the trichloroethyl group, potentially converting it to a less chlorinated derivative.
Substitution: The aromatic rings in the compound may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce less chlorinated analogs.
科学的研究の応用
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE: Similar compounds may include other thiourea derivatives or acetamide-containing molecules.
Thiourea Derivatives: Compounds with similar thiourea functional groups, such as phenylthiourea or benzylthiourea.
Acetamide Derivatives: Compounds with acetamide groups, such as N-phenylacetamide or N-benzylacetamide.
Uniqueness
The uniqueness of 2,2-DIPHENYL-N-(2,2,2-TRICHLORO-1-(3-(4-MEO-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler analogs.
特性
CAS番号 |
5144-92-3 |
|---|---|
分子式 |
C24H22Cl3N3O2S |
分子量 |
522.9 g/mol |
IUPAC名 |
2,2-diphenyl-N-[2,2,2-trichloro-1-[(4-methoxyphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C24H22Cl3N3O2S/c1-32-19-14-12-18(13-15-19)28-23(33)30-22(24(25,26)27)29-21(31)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20,22H,1H3,(H,29,31)(H2,28,30,33) |
InChIキー |
BXDIOIBYLCSBKH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11949864.png)
![2-Phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B11949871.png)



![2,3,4,5-Tetrachloro-6-[(2,6-dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B11949900.png)



